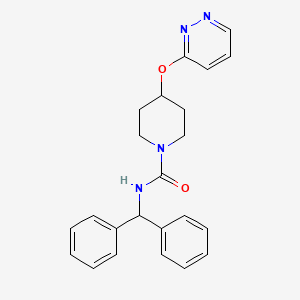

N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide” is a chemical compound that contains several functional groups, including a benzhydryl group, a pyridazin group, a piperidine group, and a carboxamide group. These groups are common in many pharmaceutical compounds, suggesting potential applications in drug development .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The benzhydryl group is a bulky, hydrophobic group, while the pyridazin and piperidine groups are heterocyclic rings that can participate in various interactions . The carboxamide group can form hydrogen bonds, which could be important for its interaction with biological targets .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The benzhydryl group could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The piperidine ring could undergo reactions at the nitrogen atom, such as alkylation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of the carboxamide group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation in Medicinal Chemistry

N-Benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide and its derivatives are significant in the synthesis and evaluation of heterocyclic carboxamides, which have been studied as potential antipsychotic agents. These compounds were evaluated for their affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, showing promising activities in vivo for antagonizing certain responses induced by apomorphine in mice, suggesting their potential use in treating psychotic disorders (Norman et al., 1996).

Role in Protein Transferase Inhibition

In the context of farnesyl protein transferase inhibition, derivatives of this compound have been synthesized to explore the structure-activity relationship (SAR) of this series of inhibitors. These derivatives exhibited improved pharmacokinetics and potent FPT inhibition in vitro, showing their potential as anticancer agents (Mallams et al., 1998).

Utility in Synthesizing Polycyclic and Heterocyclic Compounds

This compound is useful in the synthesis of various polycyclic and heterocyclic compounds. For example, its use in the synthesis of polycyclic imidazolidinones through redox-annulations with cyclic secondary amines has been demonstrated. This method offers an efficient way to create structurally diverse compounds, potentially useful in drug discovery and development (Zhu et al., 2017).

Development of Antimicrobial Agents

Research has also focused on the design and synthesis of novel compounds based on the structure of this compound for antimicrobial applications. These efforts aim to develop new therapeutic agents against drug-sensitive and drug-resistant strains of various pathogens, showcasing the compound's potential in addressing global health challenges (Lv et al., 2017).

Application in Antitubercular Therapy

Derivatives of this compound have been investigated for their potential as anti-tubercular agents. These studies contribute to the ongoing efforts to discover more effective treatments for tuberculosis, particularly in the context of drug resistance (Srinivasarao et al., 2020).

Wirkmechanismus

Target of Action

The primary targets of N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide are currently unknown. This compound belongs to the class of pyridazine derivatives , which have been shown to exhibit a wide range of pharmacological activities . .

Mode of Action

Pyridazine derivatives have been shown to interact with a variety of biological targets and physiological effects

Biochemical Pathways

Pyridazine derivatives have been shown to affect a range of biological targets and physiological effects . .

Result of Action

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities . .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling it.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-benzhydryl-4-pyridazin-3-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c28-23(27-16-13-20(14-17-27)29-21-12-7-15-24-26-21)25-22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,15,20,22H,13-14,16-17H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTDXGLPJYAACX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2941873.png)

![N-[4-(2-formylphenoxy)phenyl]acetamide](/img/structure/B2941874.png)

![3-chloro-N-[6-(3,5-dimethylphenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]benzenecarboxamide](/img/structure/B2941882.png)

![1-(3,4-Dimethylphenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2941886.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2941891.png)

![3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2941894.png)